molecular formula C19H23Cl2N3O B2980321 Sigma-1 receptor antagonist 1 CAS No. 1639220-19-1

Sigma-1 receptor antagonist 1

Cat. No. B2980321
CAS RN: 1639220-19-1
M. Wt: 380.31
InChI Key: MSFUOAXHQLXDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sigma-1 receptor antagonist 1, also known as compound 137, is a potent and selective sigma-1 receptor (σ1R) antagonist . It has a high binding affinity to the σ1R receptor . The sigma-1 receptor is a unique ligand-operated chaperone present in key areas for pain control, in both the peripheral and central nervous system . Sigma-1 receptors interact with a variety of protein targets to modify their function .


Molecular Structure Analysis

The Sigma-1 receptor is a small, ligand-regulated integral membrane protein involved in cell homeostasis and the cellular stress response . The receptor has a multitude of protein and small molecule interaction partners with therapeutic potential . Newly reported structures of the human S1R in ligand-bound states provide essential insights into small molecule binding in the context of the overall protein structure .


Chemical Reactions Analysis

Sigma-1 receptors interact with a variety of protein targets to modify their function . These targets include several G-protein-coupled receptors such as the μ-opioid receptor, and ion channels such as the N-methyl-D-aspartate receptor (NMDAR) . Sigma-1 antagonists modify the chaperoning activity of sigma-1 receptor by increasing opioid signaling and decreasing NMDAR responses .

Scientific Research Applications

Antinociceptive Effects and Pain Management

Sigma-1 receptor (σ1R) antagonists exhibit significant antinociceptive effects, beneficial for pain management. They modulate the activity of proteins like NMDA and opioid receptors, affecting intracellular signaling in the transduction of noxious stimuli and sensitization phenomena in chronic pain states. Clinical studies on the sigma-1 receptor antagonist S1RA (E-52862) are particularly noteworthy for their potential in new analgesic approaches (Vela, Merlos, & Almansa, 2015).

Modulation of Neurotransmitter Release

Sigma-1 receptor antagonists impact the binding characteristics to high- and low-affinity states of the receptor, influencing the release of neurotransmitters such as dopamine. This modulation is crucial in learning, memory, and managing neuropsychiatric disorders (Brimson, Brown, & Safrany, 2011).

Neuropathic Pain and Central Sensitization

Sigma-1 receptor antagonists play a role in central sensitization and pain hypersensitivity, offering therapeutic potential in neuropathic pain management. These antagonists, when used alone or in combination with opioids, potentiate opioid analgesia without increasing associated unwanted effects, suggesting their use in opioid adjuvant therapy (Zamanillo, Romero, Merlos, & Vela, 2013).

Neuroprotective Actions

Research indicates that sigma-1 receptor agonists have neuroprotective actions, potentially beneficial in cognitive and affective disorders. For instance, the selective sigma-1 receptor agonist (-)-MR22 has shown anti-amnesic and neuroprotective effects in rats, indicating a non-amyloidogenic AβPP processing and memory enhancement potential (Antonini et al., 2011).

Neuropsychiatric Disorders

Sigma-1 receptors, through their unique ligand-regulated molecular chaperone activity, influence the function of various neurotransmitter receptors and ion channels, suggesting a role in treating neuropsychiatric disorders, such as depression and neurodegenerative diseases (Hayashi, 2015).

Potential in Treating Mental Depression

Sigma receptors, particularly the sigma-1 subtype, are implicated in the mechanism of action of antidepressants. Studies indicate that sigma-1 receptor ligands can modulate the release of catecholamines in the brain, playing a role in the antidepressant action of drugs like venlafaxine (Dhir & Kulkarni, 2007).

Mechanism of Action

Sigma-1 receptor antagonist 1 exhibits antineuropathic pain activity . Sigma-1 antagonists modify the chaperoning activity of sigma-1 receptor by increasing opioid signaling and decreasing NMDAR responses, consequently enhancing opioid antinociception and decreasing the sensory hypersensitivity that characterizes pathological pain conditions .

Future Directions

Overwhelming preclinical evidence of the role of sigma-1 receptors in pain has led to the development of the first selective sigma-1 antagonist with an intended indication for pain treatment, which is currently in Phase II clinical trials .

properties

IUPAC Name

5-chloro-2-(4-chlorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N3O/c1-14-17(21)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(20)9-7-15/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFUOAXHQLXDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)OCCCN3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sigma-1 receptor antagonist 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.